
4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole carboxylic acid derivatives and their chemical properties and reactions, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of pyrazole carboxylic acid derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, instead of yielding the expected dihydropyrazolo[4,3-c]pyridin-4-one, resulted in an alternative cyclic imide product. This outcome highlights the sensitivity of cyclisation reactions to both the reagents used and the acidity of the reaction medium, which can lead to a variety of bicyclic heterocycles from a single starting material .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using NMR and X-ray crystallography. These techniques provide detailed information about the tautomeric forms of the compounds in solution, which can vary according to their substitution patterns. The structure of the compound would likely exhibit similar complexity and could be analyzed using these methods to determine its precise configuration and tautomeric states .
Chemical Reactions Analysis
The reactivity of aminoazole-4-carboxylic acids towards electrophiles has been studied, revealing that acylation reactions can lead to different outcomes depending on the structure of the aminoazole. For example, aminoisoxazole-4-carboxylate was diacylated to form (diacylamino)isoxazole-4-carboxylate, while the analogous aminopyrazole underwent cyclization to produce pyrazolooxazinone. These findings suggest that the compound may also exhibit diverse reactivity patterns when subjected to various electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acid derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a trifluoromethyl group, for example, can significantly affect the compound's acidity, reactivity, and overall stability. The specific properties of 4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride would need to be empirically determined, but insights can be drawn from related compounds discussed in the literature .
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound of interest, they do provide valuable information on the synthesis and reactivity of related pyrazole carboxylic acid derivatives. These studies can serve as a foundation for understanding how the compound might behave in various chemical contexts and could guide future research into its potential applications .
Applications De Recherche Scientifique
Synthesis and Reactivity
- 5-Amino-3-trifluoromethylisoxazole and pyrazole-4-carboxylic acids, closely related to the compound , have been synthesized for the study of their behavior toward electrophiles. These compounds have shown unique reactions in acylation and carbamoylation processes, indicating potential for further chemical exploration (Tanaka et al., 1986).
Chemical Synthesis Techniques
- Research into the synthesis of 4-cyano- and 5-aminopyrazoles has provided insight into chemoselective methods that might be applicable to related compounds. These methods offer efficient ways to synthesize pyrazoles with significant biological activity (Toche et al., 2008).
Catalysis and Molecular Transformations
- Pyrazole derivatives bearing a cyclopropyl group, similar to the compound , have been used successfully in palladium-catalyzed direct arylations. This showcases their potential in forming complex molecular structures through regioselective catalytic processes (Sidhom et al., 2018).
Antibacterial Applications
- Derivatives of pyrazole-carboxylic acids have been synthesized and evaluated for their antibacterial activities against various bacteria. This research suggests potential applications of similar compounds in medicinal chemistry (Bildirici et al., 2007).
Fluorescent Property Evaluation
- The study of 1,3,5-triaryl-2-pyrazolines, related to the compound , has revealed their fluorescent properties in the blue region of the visible spectrum. This indicates a potential for the use of similar compounds in fluorescence-based applications (Hasan et al., 2011).
Novel Ligand Synthesis
- Research into the synthesis of novel ligands based on pyrazole-carboxylic acids, which are structurally related, has explored their potential use in medicinal chemistry and metal complex catalysis. This suggests similar utility for the compound (Dalinger et al., 2020).
Safety and Hazards
Orientations Futures
The future directions in the research and development of pyrazole compounds could involve the synthesis of new derivatives with improved pharmacological activities, the development of more efficient and environmentally friendly synthesis methods, and the exploration of new applications in areas such as materials science and catalysis .
Propriétés
IUPAC Name |
4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2.ClH/c9-8(10,11)6-4(12)5(7(15)16)14(13-6)3-1-2-3;/h3H,1-2,12H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZGOCUYPRDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

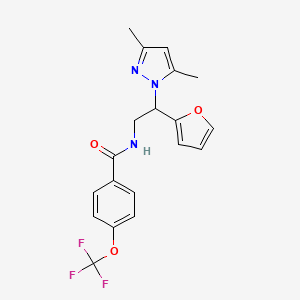
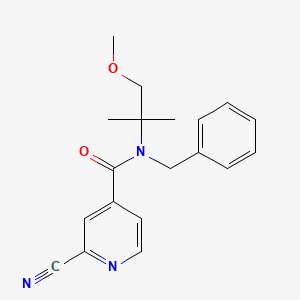

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)
![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)
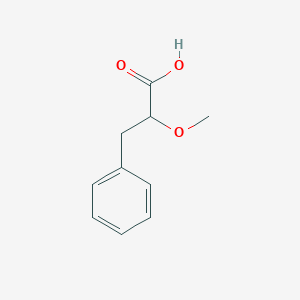
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)
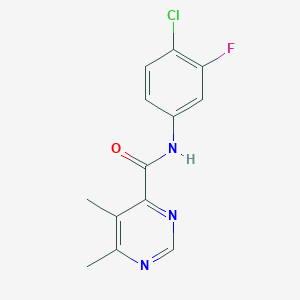
![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)
![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)
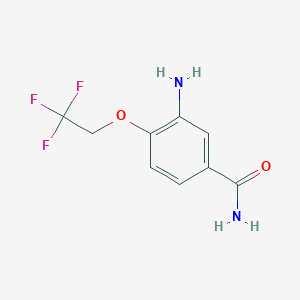
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)